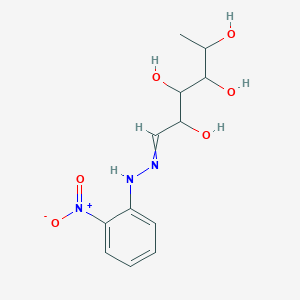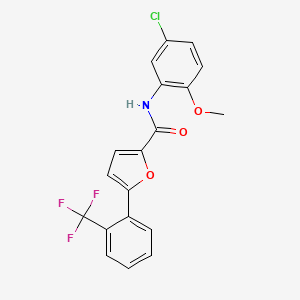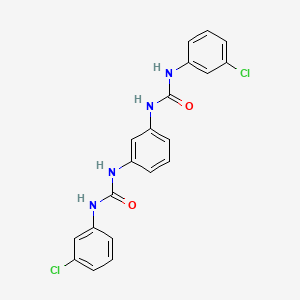
1,1'-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is part of a class of chemicals known as bis-ureas, which are characterized by the presence of two urea groups connected by a phenylene bridge. It is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The phenylene and chlorophenyl groups can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amines and carbon dioxide.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is not fully understood. its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial cells. The compound may interact with the microbial cell membrane or intracellular targets, disrupting essential biological processes and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,2-Phenylene)bis(3-(3-chlorophenyl)urea): Similar structure but with the phenylene bridge in a different position.
1,1’-(1,4-Phenylene)bis(3-(3-chlorophenyl)urea): Another isomer with the phenylene bridge in the para position.
Uniqueness
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, particularly in the development of new antimicrobial agents.
Propiedades
Número CAS |
392708-66-6 |
|---|---|
Fórmula molecular |
C20H16Cl2N4O2 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-4-1-6-15(10-13)23-19(27)25-17-8-3-9-18(12-17)26-20(28)24-16-7-2-5-14(22)11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
Clave InChI |
FSQWYOPSUVDRCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


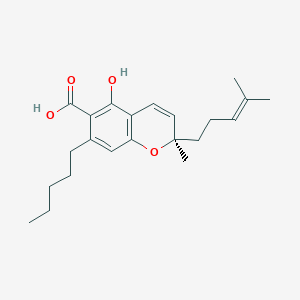
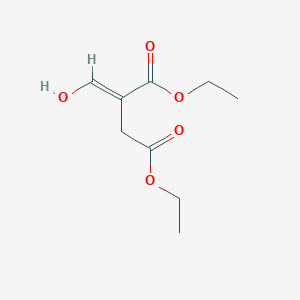
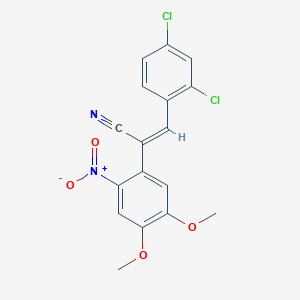

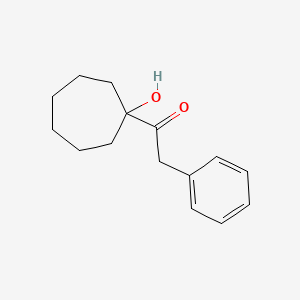
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)
